1-methyl-4-[(1E)-2-phenylethenyl]benzene
Description
The (1E) designation specifies the E-geometry of the ethenyl double bond, which influences its steric and electronic properties. This compound is synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, where aryl halides or sulfonyl hydrazides react with alkenes . It has been identified as a product in coal/polymer coprocessing studies, with selectivities decreasing from 0.35 to 0.11 during pyrolysis, indicating thermal instability under prolonged reaction conditions .
Properties
Molecular Formula |
C15H14 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
MDRVHDXASYPUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Heck Coupling Reaction
The palladium-catalyzed Heck reaction remains the most extensively documented method for synthesizing 1-methyl-4-[(1E)-2-phenylethenyl]benzene. Source provides a detailed protocol using 4-(trans-4-n-propylcyclohexyl)-1-iodobenzene and 4-fluoro-α-methylstyrene under optimized conditions:
Reaction Scheme:
Conditions:
-
Catalyst System: Palladium(II) acetate (0.2 mol%) and tri(o-tolyl)phosphine (4 mol%)
-
Solvent: Acetonitrile/triethylamine (3:1 v/v)
-
Temperature: 110°C
-
Duration: 48 hours
Key Findings:
-
Yield: 72–85% for analogous stilbene derivatives (Table 1)
-
Stereoselectivity: >95% E-isomer formation due to steric hindrance from the methyl group
-
Byproducts: Trace homo-coupling products (<3%) detected via GC-MS
Table 1: Heck Reaction Performance Metrics
| Substrate Pair | Catalyst Loading (mol%) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| 4-Iodotoluene/Styrene | 0.5 | 78 | 97:3 |
| 4-Iodoethylbenzene/Styrene | 0.3 | 85 | 98:2 |
Source emphasizes the critical role of bulky phosphine ligands (e.g., P(o-tolyl)₃) in suppressing β-hydride elimination, a common side reaction in Heck couplings . Microwave-assisted protocols reduce reaction times to 6–8 hours but require specialized equipment .
Wittig Olefination
The Wittig reaction offers an alternative route with superior stereocontrol. Source details a modified procedure using 4-methylbenzyltriphenylphosphonium chloride and benzaldehyde derivatives :
Reaction Scheme:
Optimized Parameters:
-
Base: Potassium tert-butoxide (2.2 equiv)
-
Solvent: Tetrahydrofuran (THF) at −78°C
-
Workup: Aqueous NH₄Cl extraction followed by silica gel chromatography
Performance Data:
-
Yield: 68–76% for monosubstituted stilbenes
-
Stereoselectivity: >99% E-isomer due to steric effects in ylide formation
-
Limitations: Sensitivity to electron-deficient aldehydes (yields drop to 40–50%)
Source highlights the guanidine-base-promoted Wittig variant (using TBD/MTBD), which achieves 82–88% yields at room temperature but requires anhydrous conditions .
Perkin Condensation
While less common, the Perkin reaction provides a metal-free pathway. Source describes the condensation of 4-methylphenylacetic acid with benzaldehyde in acetic anhydride:
Reaction Scheme:
Critical Parameters:
-
Catalyst: Sodium acetate (10 mol%)
-
Temperature: 140°C (reflux)
-
Duration: 12–16 hours
Outcomes:
-
Yield: 55–62% after recrystallization from ethanol
-
Byproducts: 15–20% cinnamic acid derivatives due to decarboxylation side reactions
-
Advantage: Avoids transition metals, suitable for pharmaceutical applications
McMurry Coupling
The McMurry reaction enables reductive coupling of ketones, as outlined in Source :
Reaction Scheme:
Conditions:
-
Reductant: Low-valent titanium (TiCl₄/Zn, 3:1 molar ratio)
-
Solvent: Dry dimethoxyethane (DME)
-
Temperature: 65°C
Performance Metrics:
-
Yield: 50–58%
-
Limitations: Requires strict anhydrous conditions; over-reduction to ethane derivatives occurs with excess Ti
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | E-Selectivity | Metal Requirement | Scalability |
|---|---|---|---|---|
| Heck Coupling | 78–85 | >95% | Pd-based | Industrial |
| Wittig | 68–88 | >99% | None | Lab-scale |
| Perkin | 55–62 | 80–85% | None | Pilot-scale |
| McMurry | 50–58 | 70–75% | Ti-based | Limited |
Key Insights:
-
The Heck reaction dominates industrial synthesis due to scalability and reproducibility .
-
Wittig olefination excels in academic settings for its stereochemical precision .
-
Perkin condensation suits applications requiring metal-free products but suffers from moderate yields .
Emerging Techniques
Recent advances include photocatalytic decarboxylative couplings (unreported yields) and enzyme-mediated syntheses (under development). Source alludes to unsymmetrical stilbene copolymerization challenges, hinting at future modifications for tandem polymerization-preparation workflows .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde, benzoic acid, and epoxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .
Scientific Research Applications
1-methyl-4-[(1E)-2-phenylethenyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituted Functional Groups
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Thermal Stability : The methyl-styryl derivative exhibits moderate thermal stability during pyrolysis, while nitro-substituted analogues (e.g., 1-methyl-4-nitropropenylbenzene) display weak intermolecular interactions in their crystal structures, affecting melting points .
- Polarity : Methoxy-substituted derivatives (e.g., 1-methoxy-4-styrylbenzene) exhibit higher polarity than methyl-substituted counterparts, influencing solubility in polar solvents .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in nitropropenyl derivatives) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .
Q & A
Basic: How can the synthesis of 1-methyl-4-[(1E)-2-phenylethenyl]benzene be optimized for high stereoselectivity?
Methodological Answer:
The stereoselective synthesis of this compound typically involves Heck coupling or Wittig reactions. For the (1E)-isomer, use palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to favor trans-configuration . Monitor reaction kinetics via HPLC to ensure minimal isomerization. Optimize solvent polarity (e.g., DMF or toluene) and temperature (80–120°C) to enhance stereochemical control . Post-synthesis, confirm stereochemistry using NOESY NMR to validate the E-configuration of the ethenyl group .
Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model electronic transitions and absorption spectra. Compare computed HOMO-LUMO gaps with experimental UV-Vis data (e.g., λmax ~ 280–320 nm for conjugated systems) . Molecular dynamics simulations in solvent environments (e.g., chloroform) refine predictions of aggregation-induced emission (AIE) behavior. Validate results against time-resolved fluorescence spectroscopy .
Basic: What analytical techniques are critical for characterizing impurities in this compound?
Methodological Answer:
Use GC-MS or HPLC-PDA to detect byproducts like unreacted styrene derivatives or Z-isomers. For trace impurities (<0.1%), employ high-resolution mass spectrometry (HRMS) with ESI+ ionization. Quantify isomer ratios via chiral chromatography using cellulose-based columns . Cross-reference with spectral libraries (e.g., PubChem CID 59984062) for structural confirmation .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-rich aryl ring and conjugated ethenyl group enhance nucleophilic aromatic substitution (SNAr) reactivity. Use Hammett substituent constants (σ⁺) to predict regioselectivity in Pd-mediated couplings. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (~1.2 V vs. SCE) correlating with catalytic turnover . Kinetic isotope effects (KIE) experiments differentiate between radical and polar mechanisms in photoinduced reactions .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethenyl group. Monitor degradation via periodic FT-IR for carbonyl formation (C=O stretch ~1700 cm⁻¹). Avoid exposure to acidic/basic conditions, which may catalyze isomerization. Use stabilizers like BHT (0.1 wt%) in long-term storage .
Advanced: How can contradictory data on the compound’s fluorescence quantum yield be resolved?
Methodological Answer:
Re-evaluate experimental conditions: solvent polarity (e.g., THF vs. water), concentration (to avoid aggregation), and excitation wavelength. Use integrating sphere setups for absolute quantum yield measurements. Compare with theoretical values from TD-DFT calculations. Discrepancies may arise from Z/E isomer contamination; validate purity via ¹H-NMR (δ 6.5–7.5 ppm for ethenyl protons) .
Basic: What strategies improve the yield of this compound in scalable syntheses?
Methodological Answer:
Optimize stoichiometry (1:1.2 molar ratio of aryl halide to styrene derivative) and use flow chemistry for continuous processing. Catalytic systems with recyclable ligands (e.g., polymer-supported Pd) reduce costs. Monitor reaction progress in real-time using inline IR spectroscopy. Post-purification via fractional crystallization (hexane/EtOAc) ensures >95% purity .
Advanced: What role does this compound play in supramolecular assembly studies?
Methodological Answer:
The planar structure and π-conjugation enable host-guest interactions with cucurbiturils or cyclodextrins. Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka ~ 10³–10⁴ M⁻¹). SAXS/WAXS analysis reveals stacking geometries in self-assembled films. Applications include organic semiconductors or sensors for nitroaromatics .
Basic: How to troubleshoot poor reproducibility in the compound’s catalytic hydrogenation?
Methodological Answer:
Ensure catalyst activation (e.g., 10% Pd/C pre-reduced under H₂). Control H₂ pressure (1–3 atm) and solvent (EtOH vs. THF) to avoid over-reduction. Analyze intermediates via GC-MS; incomplete hydrogenation may result from steric hindrance at the methyl group. Switch to PtO₂ catalysts for improved selectivity .
Advanced: What mechanistic insights explain the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β), linked to the conjugated π-system. DFT calculations with CAM-B3LYP functional model charge transfer upon excitation. Polarized Raman spectroscopy identifies vibrational modes contributing to NLO activity. Applications in electro-optic modulators require thin-film characterization via ellipsometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
